3-(Aminomethyl)-4,4,4-trifluoro-3-methylbutanoic acid;hydrochloride
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Description
The compound "3-(Aminomethyl)-4,4,4-trifluoro-3-methylbutanoic acid; hydrochloride" is a fluorinated amino acid derivative. While the provided papers do not directly discuss this compound, they offer insights into the synthesis and properties of structurally related compounds, which can be used to infer potential characteristics and synthetic routes for the compound .
Synthesis Analysis
The synthesis of related 3-alkyl-4-aminobutanoic acids has been achieved through Michael addition followed by catalytic hydrogenation and acid hydrolysis, suggesting a possible synthetic route for the target compound . Additionally, asymmetric synthesis methods have been developed for similar trifluorinated amino acids, indicating that enantioselective synthesis is feasible for such compounds . These methods involve biomimetic transamination and DBU-catalyzed asymmetric 1,3-proton shift transfer reactions, which could potentially be adapted for the synthesis of "3-(Aminomethyl)-4,4,4-trifluoro-3-methylbutanoic acid; hydrochloride."
Molecular Structure Analysis
X-ray crystallography has been used to determine the stereochemistry of related amino acids . This technique could be employed to elucidate the molecular structure of the target compound, ensuring the correct stereochemical configuration is obtained, which is crucial for its potential biological activity.
Chemical Reactions Analysis
The reactivity of amino and carboxy terminal groups in similar amino acid derivatives has been exploited to create various derivatives, such as tetrazole-containing compounds . This suggests that the amino and carboxylic acid groups in "3-(Aminomethyl)-4,4,4-trifluoro-3-methylbutanoic acid; hydrochloride" could also undergo a range of chemical reactions to form new derivatives with potential pharmacological activities.
Physical and Chemical Properties Analysis
The physical and chemical properties of the target compound can be inferred from related compounds. For instance, the presence of fluorine atoms is likely to influence the lipophilicity and metabolic stability of the molecule . The hydrochloride salt form suggests that the compound would be a solid at room temperature and could have improved water solubility, which is beneficial for biological applications .
Safety And Hazards
This involves studying the safety and hazards associated with the compound. It includes its toxicity, flammability, and environmental impact.
Future Directions
This involves predicting or suggesting future research directions. It could include potential applications of the compound, or new reactions or syntheses that could be explored.
I hope this general information is helpful. If you have a different compound or a more specific question, feel free to ask!
properties
IUPAC Name |
3-(aminomethyl)-4,4,4-trifluoro-3-methylbutanoic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10F3NO2.ClH/c1-5(3-10,2-4(11)12)6(7,8)9;/h2-3,10H2,1H3,(H,11,12);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGWHRAYZLLYXIM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)O)(CN)C(F)(F)F.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClF3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.60 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Aminomethyl)-4,4,4-trifluoro-3-methylbutanoic acid;hydrochloride |
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